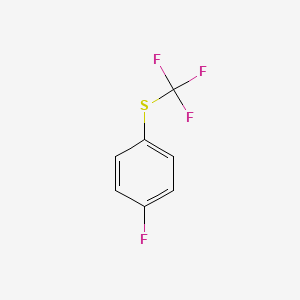

1-Fluoro-4-(trifluoromethylthio)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQCAUEXFTVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240196 | |

| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-76-1 | |

| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenyl trifluoromethyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethylthio)benzene (CAS: 940-76-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(trifluoromethylthio)benzene (CAS number 940-76-1), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling protocols, synthesis, and spectroscopic characterization. The strategic incorporation of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.[1][2][3] While specific biological activity for this compound is not extensively documented in publicly available literature, this guide provides insights into the broader context of trifluoromethylthiolated compounds in drug discovery.

Physicochemical Properties

This compound is a colorless liquid with an unpleasant odor.[4] Key quantitative physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 940-76-1 | [5] |

| Molecular Formula | C₇H₄F₄S | [4] |

| Molecular Weight | 196.17 g/mol | [4] |

| Boiling Point | 136-138 °C | [4] |

| Density | 1.38 g/mL | [4] |

| Flash Point | 37 °C (99 °F) | [4] |

| Refractive Index | 1.45 | [4] |

Safety and Handling

This compound is a flammable liquid and vapor. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Synthesis

A general synthetic approach is outlined below. This proposed pathway is based on the synthesis of a similar compound, 4-(trifluoromethylthio)nitrobenzene, and general knowledge of trifluoromethylthiolation reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 4-(trifluoromethylthio)nitrobenzene and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 4-Fluorothiophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a trifluoromethylthiolating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), and a radical initiator (e.g., tert-butyl hydroperoxide).

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the fluorine atom will likely appear as a triplet of doublets, while the protons ortho to the trifluoromethylthio group will appear as another multiplet, both integrating to 2H.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethylthio substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals. One signal will correspond to the fluorine atom on the benzene ring, and the other, a singlet, will correspond to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for:

-

C-F stretching vibrations.

-

C-S stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

Strong absorptions associated with the CF₃ group.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.17 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the aromatic ring.

Applications in Drug Discovery and Development

The trifluoromethylthio (-SCF₃) group is recognized as a "super-lipophilic" and highly electron-withdrawing substituent that can significantly enhance the metabolic stability of drug candidates.[2][3] Its incorporation into bioactive molecules can improve membrane permeability and binding affinity to target proteins.[3] While no specific biological activity or signaling pathway involvement has been documented for this compound itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

Caption: Role in a drug discovery workflow.

Conclusion

This compound is a fluorinated building block with significant potential in the development of new pharmaceuticals and materials. Its key physicochemical properties and safety information have been compiled in this guide. While detailed experimental protocols for its synthesis and specific biological activity data are currently limited in the public domain, its structural motifs suggest its utility in modifying molecular properties for enhanced performance. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and other applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 940-76-1 [chemicalbook.com]

- 6. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(trifluoromethylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and synthetic precursors of 1-Fluoro-4-(trifluoromethylthio)benzene. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where fluorinated aromatic compounds are of significant interest.

Chemical Identity

This compound is an organofluorine compound featuring a benzene ring substituted with a fluorine atom and a trifluoromethylthio group at the para position.

| Identifier | Value |

| IUPAC Name | 1-fluoro-4-(trifluoromethylsulfanyl)benzene[1] |

| CAS Number | 940-76-1[1][2][3] |

| Molecular Formula | C7H4F4S[1][2] |

| Molecular Weight | 196.17 g/mol [2] |

| InChI Key | BTKQCAUEXFTVNT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1F)SC(F)(F)F[1] |

| Synonyms | 4-Fluorophenyltrifluoromethylsulfide, 4-(Trifluoromethylthio)fluorobenzene, p-Fluorophenyltrifluoromethyl sulfide, alpha,alpha,alpha-4-Tetrafluorothioanisole[1][2] |

Physicochemical Properties

The compound is a liquid at room temperature with a distinct, unpleasant odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Odor | Unpleasant, Stench[1][2] |

| Boiling Point | 136-138°C[1][2] |

| Density | 1.38 g/mL[1][2] |

| Refractive Index | 1.45[1][2] |

| Flash Point | 37°C (99°F)[1] |

| Purity | ≥98%[1] |

| Storage | Store at 2-8°C under nitrogen[2] |

Safety and Handling

This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions must be observed during handling and storage.

| Hazard Information | Details |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves, eye protection, and face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |

| UN Number | 1993[1] |

| Hazard Class | 3[2] |

| Packing Group | III[2] |

Handling Recommendations: Handling should be performed in a well-ventilated area, preferably in a fume hood.[4] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid contact with skin, eyes, and clothing.[6] Keep the container tightly closed in a dry, cool place.[6]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[5][6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6]

Experimental Protocols & Synthesis

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers. However, the raw materials used in its preparation suggest that a common synthetic route involves the trifluoromethylation of a sulfur-containing aromatic precursor.

Potential Synthetic Precursors: A variety of starting materials and reagents can be used in the synthesis, including:

-

4-Fluorothiophenol[2]

-

4-Fluoroaniline[2]

-

Potassium trifluoroacetate[2]

-

Trifluoromethanesulfonic anhydride[2]

The general workflow for characterizing a chemical like this involves synthesis followed by purification and analysis to confirm its structure and purity.

Caption: General workflow for synthesis and characterization.

Applications in Research and Development

The unique combination of a fluorine atom and a trifluoromethylthio group makes this compound a valuable building block in several areas:

-

Drug Development: The -SCF3 group is a lipophilic electron-withdrawing group that can improve metabolic stability, cell membrane permeability, and binding affinity of drug candidates.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated moieties to enhance their efficacy and stability.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials with specific thermal and electronic properties.

This guide provides a consolidated source of information on this compound, intended to support and facilitate further research and development activities.

References

- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. This compound | 940-76-1 [chemicalbook.com]

- 3. This compound, CasNo.940-76-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Profile of 1-Fluoro-4-(trifluoromethylthio)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a fluorine atom and a trifluoromethylthio group on a benzene ring imparts specific physicochemical properties that can influence biological activity and material characteristics. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Note: To date, publicly available, experimentally determined spectroscopic data for this compound is limited. The data presented herein is predictive, based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.1 - 7.3 | Multiplet | Aromatic Protons (ortho to F) | |

| ~ 7.5 - 7.7 | Multiplet | Aromatic Protons (ortho to SCF₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 138 (q, ³JCCF ≈ 2 Hz) | C-SCF₃ |

| ~ 130 (q, ¹JCF ≈ 307 Hz) | -SCF₃ |

| ~ 128 (d, ³JCCF ≈ 9 Hz) | Aromatic CH (ortho to SCF₃) |

| ~ 116 (d, ²JCCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -42 | Singlet | -SCF₃ |

| ~ -110 | Multiplet | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 1100 - 1000 | Strong | C-F stretch (from SCF₃) |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~ 750 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 127 | [M - CF₃]⁺ |

| 108 | [M - SCF₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (δ = 0 ppm). The spectral width should be sufficient to cover the expected chemical shifts of both fluorine environments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Unveiling the Fluorine Fingerprint: A Technical Guide to the ¹⁹F NMR of 1-Fluoro-4-(trifluoromethylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 1-fluoro-4-(trifluoromethylthio)benzene. This compound, featuring two distinct fluorine environments, offers a compelling case study for the application of ¹⁹F NMR in the structural elucidation and analysis of complex organofluorine molecules, which are of increasing importance in pharmaceutical and materials science.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds. The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, leading to excellent signal dispersion and often simplified spectral analysis, even for complex molecules.

¹⁹F NMR Chemical Shifts of this compound

The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals corresponding to the two different fluorine environments: the fluorine atom attached directly to the aromatic ring (Ar-F) and the three fluorine atoms of the trifluoromethylthio (-SCF₃) group.

A study reporting the synthesis of this compound provides the following ¹⁹F NMR chemical shift data:

| Fluorine Environment | Chemical Shift (δ) in ppm |

| Ar-F | -108.4 |

| -SCF ₃ | -43.5 |

Note: Chemical shifts are referenced to an external standard.

The significant difference in chemical shifts between the aromatic fluorine and the trifluoromethylthio fluorine atoms allows for unambiguous assignment. The upfield chemical shift of the aromatic fluorine is typical for fluorine atoms attached to an electron-rich aromatic system, while the downfield shift of the -SCF₃ group is characteristic for trifluoromethyl groups attached to a sulfur atom.

Experimental Protocol

The following provides a generalized experimental methodology for acquiring the ¹⁹F NMR spectrum of this compound, based on common laboratory practices.

3.1 Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

-

Internal/External Standard: While not explicitly stated in the reference, an internal or external reference standard is crucial for accurate chemical shift determination. Common standards for ¹⁹F NMR include CFCl₃ (0 ppm) or other inert fluorinated compounds with a known chemical shift.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the fluorine probe to the correct frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Acquisition Time: Set to an appropriate value to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate for ¹⁹F nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the chosen standard.

-

Structural and Electronic Relationships

The chemical shifts observed in the ¹⁹F NMR spectrum of this compound are directly related to the electronic environment of the fluorine atoms. The following diagram illustrates the molecular structure and the distinct fluorine environments.

Caption: Molecular structure of this compound.

The electron-withdrawing nature of the trifluoromethylthio group influences the electron density of the aromatic ring, which in turn affects the chemical shift of the aromatic fluorine. Conversely, the electronic properties of the fluorinated benzene ring impact the chemical shift of the trifluoromethyl group.

Conclusion

The ¹⁹F NMR spectrum of this compound provides a clear and informative fingerprint of its molecular structure. The well-resolved signals for the two distinct fluorine environments, coupled with the high sensitivity of ¹⁹F NMR, make this technique an invaluable tool for the characterization and purity assessment of this and similar fluorinated compounds. This guide provides researchers and drug development professionals with the fundamental knowledge to effectively utilize ¹⁹F NMR in their work with complex organofluorine molecules.

Technical Guidance: Determining the Solubility Profile of 1-Fluoro-4-(trifluoromethylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the experimental framework for determining the aqueous and organic solvent solubility of the compound 1-Fluoro-4-(trifluoromethylthio)benzene. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established methodologies, including the shake-flask method for thermodynamic equilibrium solubility and nephelometry for kinetic solubility assessment. Detailed experimental protocols are presented to enable researchers to generate reliable and reproducible solubility data. Furthermore, this guide includes structured templates for data presentation and visualizations of the experimental workflows to facilitate clear and standardized reporting.

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. The trifluoromethylthio group can significantly influence a molecule's lipophilicity, metabolic stability, and overall biological activity. A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its advancement in drug discovery and development pipelines. Poor solubility can impede formulation, bioavailability, and the reliability of in vitro assays.

This guide provides the necessary protocols to characterize the solubility profile of this compound, ensuring that subsequent research and development efforts are built upon a solid foundation of physicochemical data.

Physicochemical Properties (Inferred)

Data Presentation Template: Physicochemical Properties

| Property | Value | Method | Reference |

| Molecular Formula | C7H4F4S | - | - |

| Molecular Weight | 210.17 g/mol | - | - |

| Appearance | To be determined | Visual Inspection | - |

| Melting Point | To be determined | Capillary Method | - |

| Boiling Point | To be determined | Distillation | - |

| pKa | To be determined | Potentiometric Titration | - |

| LogP | To be determined | HPLC Method | - |

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic solubility of the crystalline form of a compound. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1]

-

Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in the early stages of drug discovery to identify potential solubility liabilities.[2] A common technique for this is nephelometry .[3][4]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.[5]

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation Template: Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Standard Deviation |

| Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 |

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is used to assess the solubility of a compound upon its addition to an aqueous buffer from a DMSO stock solution.[3][4]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry capabilities (laser-based light scattering)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Using a liquid handler, transfer a small volume of each DMSO solution to a new microtiter plate containing the aqueous buffer. This will induce precipitation for concentrations above the kinetic solubility limit.

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.

Data Presentation Template: Kinetic Solubility

| Buffer System | Temperature (°C) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 25 |

Mandatory Visualizations

Caption: Workflow for thermodynamic solubility determination.

Caption: Workflow for kinetic solubility determination.

Safety Precautions

As with any laboratory procedure, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All handling of this compound and organic solvents should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions. Based on related compounds, this substance may cause skin and eye irritation.[6][7]

Conclusion

The experimental protocols and data presentation formats provided in this guide offer a standardized approach to characterizing the solubility of this compound. The generation of accurate and reproducible solubility data is a foundational step in the evaluation of this compound for its potential use in drug discovery and other applications. By following these established methodologies, researchers can ensure the quality and utility of their data, facilitating informed decision-making in the progression of their research.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Laser Nephelometry | Bienta [bienta.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. scispace.com [scispace.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Stability of 1-Fluoro-4-(trifluoromethylthio)benzene Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 1-Fluoro-4-(trifluoromethylthio)benzene under various acidic and basic conditions. The trifluoromethylthio (-SCF3) functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. Understanding the stability of molecules containing this moiety is critical for drug development, formulation, and manufacturing. This document summarizes the expected stability profile based on the known reactivity of aryl trifluoromethyl thioethers and related compounds. It outlines detailed experimental protocols for assessing stability and presents potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation based on established chemical principles.

Introduction

This compound is an aromatic compound featuring both a fluorine atom and a trifluoromethylthio group. The strong electron-withdrawing nature of these substituents significantly influences the reactivity and stability of the molecule. The trifluoromethyl group is known for its exceptional stability, while the thioether linkage presents a potential site for chemical transformation, primarily oxidation. Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. This guide explores the anticipated behavior of this compound under forced degradation conditions, providing a foundational understanding for researchers in the pharmaceutical and chemical industries.

Predicted Stability Profile

Based on the general chemistry of aryl trifluoromethyl thioethers, the stability of this compound is expected to be governed by two main factors: the reactivity of the sulfur atom and the susceptibility of the aromatic ring to nucleophilic attack.

-

Under Acidic Conditions: The trifluoromethylthio group is generally considered to be stable towards hydrolysis under acidic conditions. The C-S bond is relatively robust, and the electron-withdrawing nature of the trifluoromethyl group further stabilizes it. Significant degradation is not expected under mild to moderate acidic conditions.

-

Under Basic Conditions: While the trifluoromethylthio group itself is relatively resistant to cleavage under basic conditions, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). Strong bases or nucleophiles could potentially displace the fluorine atom. The thioether is also susceptible to oxidation, which could be facilitated under certain basic conditions, particularly in the presence of oxidizing agents.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound are oxidation of the sulfur atom and nucleophilic aromatic substitution at the fluorine-bearing carbon.

Oxidation of the Thioether

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone. This can occur in the presence of common oxidizing agents.

An In-depth Technical Guide to Trifluoromethylthiolating Agents for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a paramount strategy in modern medicinal and agricultural chemistry. This functional group is highly sought after for its unique physicochemical properties, including high lipophilicity (Hansch parameter π = 1.44), strong electron-withdrawing nature, and enhanced metabolic stability.[1] These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced cell-membrane permeability, bioavailability, and binding affinity.[2] This guide provides a comprehensive overview of the core aspects of trifluoromethylthiolating agents, including their classification, reaction mechanisms, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Classification of Trifluoromethylthiolating Agents

Trifluoromethylthiolating agents can be broadly categorized into three main classes based on their reactivity: electrophilic, nucleophilic, and radical agents.[3] The choice of agent depends on the specific substrate and the desired transformation.

-

Electrophilic Agents: These reagents deliver an electrophilic "SCF3+" equivalent and are particularly effective for the trifluoromethylthiolation of electron-rich substrates such as arenes, heterocycles, and enolates.[4]

-

Nucleophilic Agents: These reagents provide a nucleophilic "SCF3-" source and are commonly used in transition-metal-catalyzed cross-coupling reactions with aryl and vinyl halides or pseudohalides.[3]

-

Radical Agents: These reagents generate a trifluoromethylthio radical (•SCF3) and are utilized in radical addition reactions to alkenes and alkynes, as well as in radical cyclization processes.[3]

A logical diagram illustrating this classification is presented below.

Electrophilic Trifluoromethylthiolating Agents

A variety of stable and highly reactive electrophilic trifluoromethylthiolating reagents have been developed to overcome the limitations of early, more hazardous agents.[1] These modern reagents offer broad substrate compatibility and are generally easy to handle.

Common Electrophilic Reagents and Their Applications

Some of the most widely used electrophilic trifluoromethylthiolating agents include N-(Trifluoromethylthio)saccharin, N-Trifluoromethylthiodibenzenesulfonimide, and trifluoromethanesulfenates.[2][5] These reagents have demonstrated high efficiency in the trifluoromethylthiolation of a diverse range of nucleophiles.

Table 1: Substrate Scope for the Promoter-Free Trifluoromethylthiolation of Indoles and Other Heterocycles with N-(Trifluoromethylthio)saccharin in TFE. [6]

| Substrate | Product | Yield (%) |

| Indole | 3-(Trifluoromethylthio)indole | 96 |

| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |

| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 98 |

| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 85 |

Reaction Mechanism of Electrophilic Trifluoromethylthiolation

The mechanism of electrophilic trifluoromethylthiolation typically involves the attack of a nucleophile on the electrophilic sulfur atom of the reagent, leading to the transfer of the SCF3 group.[7]

Experimental Protocol: Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin

This protocol describes the promoter-free trifluoromethylthiolation of indole using N-(Trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE).[6]

Materials:

-

Indole

-

N-(Trifluoromethylthio)saccharin

-

2,2,2-Trifluoroethanol (TFE)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To a solution of indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL) in a round-bottom flask, add N-(trifluoromethylthio)saccharin (0.75 mmol).

-

Stir the reaction mixture at 40 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain 3-(trifluoromethylthio)indole.

Nucleophilic Trifluoromethylthiolating Agents

Nucleophilic trifluoromethylthiolating agents are essential for the synthesis of aryl and vinyl trifluoromethylthioethers through cross-coupling reactions. Metal thiolates such as CuSCF3 and AgSCF3 are prominent examples.[3]

Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids

Copper-catalyzed cross-coupling of arylboronic acids with nucleophilic SCF3 sources provides a powerful method for the synthesis of trifluoromethylthiolated arenes.[8][9]

Table 2: Copper-Catalyzed Trifluoromethylthiolation of Arylboronic Acids. [8]

| Arylboronic Acid | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 4-Methoxy-1-(trifluoromethylthio)benzene | 85 |

| 4-Fluorophenylboronic acid | 4-Fluoro-1-(trifluoromethylthio)benzene | 78 |

| 3-Thienylboronic acid | 3-(Trifluoromethylthio)thiophene | 65 |

| (E)-Styrylboronic acid | (E)-(2-(Trifluoromethylthio)vinyl)benzene | 72 |

Reaction Mechanism of Nucleophilic Trifluoromethylthiolation

The catalytic cycle for copper-catalyzed nucleophilic trifluoromethylthiolation of arylboronic acids typically involves transmetalation, reductive elimination, and catalyst regeneration steps.

Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Arylboronic Acid

This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of arylboronic acids.[8]

Materials:

-

Arylboronic acid

-

Togni's reagent (as an electrophilic trifluoromethylating agent that can participate in copper catalysis)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3)

-

Diglyme

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine the arylboronic acid (1.0 mmol), Togni's reagent (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K2CO3 (2.0 mmol).

-

Add diglyme (5 mL) to the reaction mixture.

-

Stir the mixture at 35 °C for 14 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Radical Trifluoromethylthiolating Agents

Radical trifluoromethylthiolation has emerged as a powerful tool for the difunctionalization of unsaturated systems and for accessing complex molecular architectures.[3] These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor.

Generation of the SCF3 Radical

The trifluoromethylthio radical can be generated from various precursors, including N-(Trifluoromethylthio)saccharin under photoredox conditions.[2]

Table 3: Radical Trifluoromethylthiolation of Alkenes. [10]

| Alkene | Product | Yield (%) |

| N-Phenylacrylamide | 3-(Trifluoromethylthio)-1-phenylpyrrolidin-2-one | 85 |

| Styrene | (2-Azido-1-(trifluoromethylthio)ethyl)benzene | 78 |

| 4-Methylstyrene | 1-(2-Azido-1-(trifluoromethylthio)ethyl)-4-methylbenzene | 82 |

Reaction Mechanism of Radical Trifluoromethylthiolation

The mechanism for the radical trifluoromethylthiolation of an alkene typically involves the generation of the •SCF3 radical, its addition to the double bond, and subsequent trapping of the resulting carbon-centered radical.[7]

Experimental Protocol: Photoredox-Catalyzed Carbotrifluoromethylthiolation of an Alkene

This protocol describes a general procedure for the visible-light-mediated carbotrifluoromethylthiolation of alkenes using N-(trifluoromethylthio)saccharin as the •SCF3 radical source.[10]

Materials:

-

Alkene (e.g., N-aryl acrylamide)

-

N-(Trifluoromethylthio)saccharin

-

Photoredox catalyst (e.g., fac-Ir(ppy)3)

-

Solvent (e.g., acetonitrile)

-

Schlenk tube or vial suitable for photochemistry

-

Light source (e.g., blue LED)

-

Magnetic stirrer

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a Schlenk tube, dissolve the alkene (0.2 mmol), N-(trifluoromethylthio)saccharin (0.3 mmol), and the photoredox catalyst (1-2 mol%) in the chosen solvent (2 mL).

-

Degas the reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Place the reaction vessel in front of a blue LED light source and stir at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired difunctionalized product.

Conclusion and Future Outlook

The field of trifluoromethylthiolation has witnessed remarkable progress, with the development of a diverse array of reagents and methodologies. The transition from hazardous, gaseous reagents to stable, user-friendly electrophilic, nucleophilic, and radical agents has significantly broadened the scope and applicability of this transformation.[7] For researchers, scientists, and drug development professionals, a thorough understanding of these agents and their respective reaction mechanisms is crucial for the rational design and synthesis of novel molecules with enhanced biological activity. Future research will likely focus on the development of more efficient and selective catalytic systems, including asymmetric trifluoromethylthiolation methods, to further expand the synthetic utility of this important functional group.

References

- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams | MDPI [mdpi.com]

- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Aryl Trifluoromethyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl trifluoromethyl sulfides and their oxidized derivatives, sulfoxides and sulfones, are of significant interest in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group, along with its oxidized counterparts (-SOCF3 and -SO2CF3), possesses a unique combination of properties including high lipophilicity and strong electron-withdrawing character. These characteristics can enhance the potency, selectivity, metabolic stability, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis and reactivity of aryl trifluoromethyl sulfides, with a focus on transformations relevant to pharmaceutical and agrochemical research.

I. Synthesis of Aryl Trifluoromethyl Sulfides

The introduction of the trifluoromethylthio group onto an aromatic ring is a key transformation for accessing this important class of compounds. Several methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.

A. Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that serves as a source of an electrophilic "SCF3+" equivalent.

-

Billard-type Reagents: Reagents such as N-(4-chlorophenyl)-S-(trifluoromethyl)sulfoximine (p-ClPhNHSCF3) are effective for the trifluoromethylthiolation of a wide range of arenes under mild conditions.[3] This method is particularly useful for the direct synthesis of aryl trifluoromethyl sulfides from activated and deactivated aromatic molecules.[3]

-

Three-Component Friedel-Crafts Type Reactions: A metal-free, three-component approach utilizing an arene, an alkyne or alkene, and an electrophilic trifluoromethylthiolating reagent like (PhSO2)2NSCF3 in hexafluoroisopropanol (HFIP) allows for the synthesis of complex alkyl and alkenyl trifluoromethyl sulfides.[1] The reaction is proposed to proceed through a cationic thiirenium or thiiranium intermediate, which then undergoes a Friedel-Crafts reaction with the arene.[1]

B. Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation typically involves the reaction of an aryl halide or another suitable electrophile with a nucleophilic trifluoromethylthiolating agent.

-

Metal-Catalyzed Cross-Coupling Reactions: Nickel- and palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the synthesis of aryl trifluoromethyl sulfides from aryl halides. Inexpensive nickel-bipyridine complexes can effectively catalyze the trifluoromethylthiolation of aryl iodides and bromides at room temperature using [NMe4][SCF3] as the trifluoromethylthiolating agent.[4] While palladium-catalyzed methods using specialized ligands like BrettPhos are also effective, they can be more expensive for large-scale applications.[4]

C. Photoredox Catalysis

Visible-light photoredox catalysis has provided new avenues for the synthesis of aryl trifluoromethyl sulfides under mild conditions.[5]

-

From Arenediazonium Salts: Arenediazonium salts can be converted to the corresponding aryl trifluoromethyl sulfides using bis(trifluoromethyl) disulfide (F3CS-SCF3) in the presence of a ruthenium-based photocatalyst.[5]

-

Radical-Radical Cross-Coupling: Electron-rich arenes can react with disulfides in the presence of an iridium-based photocatalyst and an oxidant to yield aryl sulfides.[6] This method avoids the need for prefunctionalized arenes.[6]

II. Reactivity of Aryl Trifluoromethyl Sulfides

The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the sulfur atom itself.

A. Oxidation of the Sulfur Atom

The sulfur atom in aryl trifluoromethyl sulfides can be selectively oxidized to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit enhanced biological activity.[1]

-

Selective Oxidation to Sulfoxides: Due to the deactivating effect of the electron-withdrawing CF3 group, the oxidation of aryl trifluoromethyl sulfides requires specific conditions to avoid over-oxidation to the sulfone.[7] A highly selective method involves the use of 30% hydrogen peroxide in trifluoroacetic acid (TFA).[3][7] TFA acts as both a solvent and an activator for the hydrogen peroxide, while also deactivating the resulting sulfoxide towards further oxidation.[3][7] This allows for the efficient one-pot synthesis of aryl trifluoromethyl sulfoxides from arenes by trifluoromethylthiolation followed by selective oxidation.[3][7]

-

Oxidation to Sulfones: Stronger oxidizing conditions will lead to the formation of aryl trifluoromethyl sulfones. The -SO2CF3 group is a very strong electron-withdrawing group.[3]

The Hammett constants for the SCF3, SOCF3, and SO2CF3 groups illustrate their increasing electron-withdrawing strength:

| Functional Group | Hammett Constant (σp) |

| -SCF3 | 0.50 |

| -SOCF3 | 0.69 |

| -SO2CF3 | 0.93 |

| -CF3 | 0.54 |

Data compiled from reference[3].

B. Reactions at the Aromatic Ring

The -SCF3 group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. Conversely, it activates the aromatic ring towards nucleophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: The deactivating nature of the trifluoromethylthio group makes electrophilic aromatic substitution challenging. However, under forcing conditions, substitution can occur, primarily at the meta position.

-

Nucleophilic Aromatic Substitution (SNAr): Aryl trifluoromethyl sulfides bearing leaving groups (e.g., halogens) ortho or para to the -SCF3 group are highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing ability of the -SCF3 group stabilizes the Meisenheimer complex intermediate, facilitating the reaction.

C. Cross-Coupling Reactions

Aryl trifluoromethyl sulfides can participate in various cross-coupling reactions, allowing for further functionalization of the aromatic ring. The specific conditions depend on the nature of the coupling partners and the catalyst system employed.

III. Experimental Protocols

A. General Procedure for One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides [3][7]

To a solution of the arene (1.0 mmol) in a suitable solvent is added N-(4-chlorophenyl)-S-(trifluoromethyl)sulfoximine (1.1 mmol). The reaction mixture is stirred at room temperature until complete consumption of the arene. Trifluoroacetic acid is then added, followed by the slow addition of 30% aqueous hydrogen peroxide (1.2 mmol). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired aryl trifluoromethyl sulfoxide.

B. General Procedure for Nickel-Catalyzed Trifluoromethylthiolation of Aryl Halides [4]

In a nitrogen-filled glovebox, a vial is charged with Ni(acac)2 (5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol %), the aryl halide (1.0 mmol), and [NMe4][SCF3] (1.2 mmol). Anhydrous solvent (e.g., THF) is added, and the vial is sealed. The reaction mixture is stirred at room temperature for the specified time. The reaction progress is monitored by GC-MS or 19F NMR. Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield the aryl trifluoromethyl sulfide.

Table 1: Selected Examples of Nickel-Catalyzed Trifluoromethylthiolation of Aryl Halides [4]

| Entry | Aryl Halide | Yield (%) |

| 1 | 4-Iodoanisole | 95 |

| 2 | 4-Iodotoluene | 92 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 65 |

| 4 | 4-Bromoanisole | 88 |

| 5 | 4-Bromotoluene | 85 |

Reactions were performed at room temperature with Ni(acac)2/dtbbpy as the catalyst and [NMe4][SCF3] as the trifluoromethylthiolating agent.

IV. Visualizations

References

- 1. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1-Fluoro-4-(trifluoromethylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trifluoromethylthio)benzene is a key organofluorine intermediate of significant interest in the fields of pharmaceutical and agrochemical research. The incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds can profoundly influence the physicochemical and biological properties of a compound. This functional group is known for its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature, which can enhance cell membrane permeability, improve metabolic stability, and increase the bioavailability of drug candidates. These characteristics make this compound a valuable building block in the design and synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 940-76-1 | [1][2] |

| Molecular Formula | C7H4F4S | [1] |

| Molecular Weight | 196.17 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Purity | ≥98% (typical) | [2] |

Experimental Protocols

Protocol 1: Synthesis from 4-Fluoroaniline via Diazotization and Trifluoromethylthiolation

This protocol is based on the Sandmeyer-type reaction, where a diazonium salt is reacted with a trifluoromethylthiolating agent.

Workflow Diagram:

Caption: Synthetic workflow for this compound from 4-Fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Sodium trifluoromethanethiolate (NaSCF3) or a suitable precursor for its in situ generation

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and thermometer, dissolve 4-fluoroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-fluorobenzenediazonium chloride solution.

-

-

Trifluoromethylthiolation:

-

In a separate reaction vessel, prepare a solution or suspension of the trifluoromethylthiolating agent (e.g., sodium trifluoromethanethiolate).

-

Slowly add the cold diazonium salt solution to the trifluoromethylthiolating agent solution. Vigorous gas evolution (N2) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Protocol 2: Synthesis from 4-Fluorothiophenol

This protocol involves the direct trifluoromethylation of 4-fluorothiophenol.

Workflow Diagram:

Caption: Synthetic workflow for this compound from 4-Fluorothiophenol.

Materials:

-

4-Fluorothiophenol[1]

-

A suitable trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent - TMSCF3)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., DMF, acetonitrile)

-

A catalyst, if required (e.g., a copper or palladium salt)

-

Organic solvent for extraction

-

Anhydrous drying agent

Procedure:

-

Reaction Setup:

-

To a solution of 4-fluorothiophenol in an appropriate solvent, add the base.

-

Add the trifluoromethylating agent and, if necessary, the catalyst.

-

-

Reaction:

-

Heat the reaction mixture to the required temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to obtain this compound.

-

Spectroscopic Data (Predicted and from Related Compounds)

While a complete set of validated spectroscopic data for this compound is not available in the searched literature, the following table presents expected and reported data for structurally similar compounds.

| Spectroscopy | Expected/Reported Data for Related Compounds |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, aromatic protons appear at δ 7.22-7.27 (m, 2H) and 7.00-7.05 (m, 2H) ppm.[3] |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 115-165 ppm. The carbon of the -SCF3 group would be a quartet due to coupling with the fluorine atoms. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, signals are observed at δ 162.9 (d, J = 245.9 Hz), 132.0 (d, J = 8.4 Hz), 126.1, 125.8 (q, J = 275.5 Hz), 115.8 (d, J = 22.0 Hz), and 39.6 (q, J = 29.6 Hz) ppm.[3] |

| ¹⁹F NMR | A singlet for the -SCF3 group is expected around δ -40 to -45 ppm. A multiplet for the aromatic fluorine is also expected. For 1-fluoro-4-(2,2,2-trifluoroethyl)benzene, signals are at δ -66.4 (t, J = 11.3 Hz, 3F) and -114.2 (s, 1F) ppm.[3] |

| Mass Spec (EI) | The molecular ion peak (M+) would be observed at m/z 196. Fragmentation would likely involve the loss of CF3 and F. For ((Trifluoromethyl)thio)benzene, the molecular ion peak is at m/z 178.[4] |

| IR Spectroscopy | Characteristic C-F stretching bands are expected in the region of 1100-1400 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.[5] |

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethylthio group make this compound a desirable building block in drug discovery.

Logical Relationship Diagram:

Caption: Role of this compound in Drug Discovery.

-

Increased Potency and Selectivity: The strong electron-withdrawing nature of the -SCF3 group can alter the electronic environment of a molecule, potentially leading to stronger interactions with biological targets and improved potency and selectivity.

-

Enhanced Pharmacokinetics: The high lipophilicity of the -SCF3 group can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its ability to cross biological membranes.

-

Metabolic Stability: The carbon-sulfur bond in the trifluoromethylthio group is generally more resistant to metabolic cleavage compared to other functional groups, which can lead to a longer half-life and improved efficacy of a drug.

This intermediate is a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and develop new drug candidates with improved therapeutic profiles.

References

- 1. This compound | 940-76-1 [chemicalbook.com]

- 2. This compound, CasNo.940-76-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. ((Trifluoromethyl)thio)benzene | C7H5F3S | CID 68011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust method for the trifluoromethylation of 4-fluorothiophenol.

Introduction

The incorporation of the trifluoromethylthio (-SCF₃) group into aromatic systems is a key strategy in medicinal chemistry to enhance a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties. This compound serves as a critical building block for introducing this fluorinated moiety. This application note describes a reproducible synthetic route from readily available starting materials.

Reaction Scheme

The synthesis proceeds via the trifluoromethylation of 4-fluorothiophenol using sodium trifluoromethanesulfinate as the trifluoromethyl source and iodine pentoxide as an activator.

Application Notes and Protocols for 1-Fluoro-4-(trifluoromethylthio)benzene in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trifluoromethylthio)benzene is a key building block in medicinal chemistry, offering a unique combination of fluorine and a trifluoromethylthio group. This compound is of significant interest to drug discovery and development programs due to the advantageous physicochemical and pharmacokinetic properties imparted by the trifluoromethylthio (-SCF3) moiety. The strategic incorporation of this group into drug candidates can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, ultimately contributing to the development of more effective and durable therapeutics.

The trifluoromethylthio group is a strong electron-withdrawing group, which can protect adjacent chemical bonds from enzymatic degradation and increase the overall stability of a molecule. These characteristics make this compound a valuable intermediate for the synthesis of novel pharmaceuticals across various therapeutic areas.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethylthio group possesses a unique set of properties that are highly desirable in drug candidates. A summary of these properties and their implications for drug design is presented below.

| Property | Value/Effect | Implication in Drug Discovery and Development |

| Lipophilicity (Hansch parameter, π) | High | Enhances cell membrane permeability, which can lead to improved absorption and distribution of the drug in the body. |

| Electron-withdrawing Nature | Strong | Increases the metabolic stability of the drug by shielding it from enzymatic degradation, potentially leading to a longer half-life. |

| Metabolic Stability | High | Reduces the rate of in vivo metabolism, which can result in a more sustained therapeutic effect and potentially lower dosage requirements. |

| Cell Membrane Permeability | Increased | Facilitates the passage of the drug across biological membranes to reach its target site of action more effectively. |

Applications in Drug Discovery

While no currently marketed drugs contain the specific this compound moiety, the trifluoromethylthio group is present in several successful pharmaceuticals, highlighting its importance. For instance, the appetite suppressant Tiflorex and the anticoccidial drug Toltrazuril both feature this functional group.[1] The presence of the -SCF3 group in these drugs contributes to their favorable pharmacokinetic profiles.[1][2]

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of more complex molecules. Its fluorinated phenyl ring can participate in various cross-coupling reactions, allowing for its incorporation into a wide range of molecular scaffolds. This enables medicinal chemists to systematically modify lead compounds to optimize their drug-like properties.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the trifluoromethylthiolation of 4-fluorothiophenol. The following protocol is a representative example of how this transformation can be achieved.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorothiophenol | 128.17 | 1.28 g | 10 mmol |

| Trifluoromethyl-trimethylsilane (TMSCF3) | 142.22 | 2.13 g (2.4 mL) | 15 mmol |

| Potassium Fluoride (KF) | 58.10 | 0.87 g | 15 mmol |

| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 0.112 g | 0.5 mol% |

| BrettPhos | 536.68 | 0.268 g | 0.5 mol% |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

Procedure:

-

To an oven-dried Schlenk flask, add potassium fluoride (0.87 g, 15 mmol), palladium(II) acetate (0.112 g, 0.5 mol%), and BrettPhos (0.268 g, 0.5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (50 mL) to the flask via syringe.

-

Add 4-fluorothiophenol (1.28 g, 10 mmol) to the reaction mixture.

-

Finally, add trifluoromethyl-trimethylsilane (2.13 g, 15 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 120-140 °C and stir for 6-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Caption: Workflow for incorporating this compound in drug discovery.

Caption: Hypothetical signaling pathway targeted by a drug containing the title compound.

References

Application Notes and Protocols for the Use of "1-Fluoro-4-(trifluoromethylthio)benzene" in Kinase Inhibitor Synthesis

Introduction

1-Fluoro-4-(trifluoromethylthio)benzene is a valuable building block for the synthesis of novel kinase inhibitors. The 4-(trifluoromethylthio)phenyl moiety is of significant interest in medicinal chemistry due to the unique electronic properties and high lipophilicity of the trifluoromethylthio (-SCF3) group. This group can enhance a molecule's metabolic stability and cell permeability, which are critical parameters in drug design. The primary synthetic route for incorporating this moiety is through nucleophilic aromatic substitution (SNAr), where the fluorine atom on the benzene ring is displaced by a nucleophile, typically a nitrogen atom within a heterocyclic core of a kinase inhibitor scaffold.[1][2] This document provides a representative protocol for the synthesis of a hypothetical kinase inhibitor, "Hypothetinib," targeting the MAPK/ERK signaling pathway.

Target Signaling Pathway: MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common driver in many human cancers, making it a key target for therapeutic intervention.[5][6] Kinase inhibitors that target components of this pathway, such as MEK1 and MEK2, can effectively block uncontrolled cell growth.[6]

Quantitative Data for "Hypothetinib"

The following table summarizes hypothetical, yet representative, data for the synthesis and activity of "Hypothetinib."

| Parameter | Value |

| Synthesis | |

| Yield of SNAr Reaction | 75% |

| Final Product Purity (HPLC) | >98% |

| Biological Activity | |

| MEK1 IC50 | 15 nM |

| A375 Cell Line (BRAF V600E) IC50 | 50 nM |

| Physicochemical Properties | |

| Calculated LogP | 3.8 |

Experimental Workflow

The general workflow for the synthesis of a kinase inhibitor using this compound via nucleophilic aromatic substitution is outlined below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SNAr (Cl) - Common Conditions [commonorganicchemistry.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Agrochemical Research: Utilizing 1-Fluoro-4-(trifluoromethylthio)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals